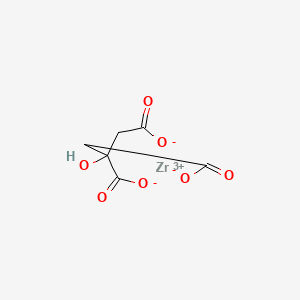
Zirconyl citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconyl citrate is a coordination compound formed by the reaction of zirconium with citric acid. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its ability to form stable complexes, making it useful in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zirconyl citrate can be synthesized through the reaction of zirconium oxychloride with citric acid in an aqueous solution. The reaction typically involves dissolving zirconium oxychloride in water, followed by the addition of citric acid. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zirconium compounds and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as filtration, purification, and drying to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: Zirconyl citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of zirconium dioxide and other oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Various ligands such as phosphates, sulfates, and nitrates.
Major Products Formed:
Oxidation Products: Zirconium dioxide, carbon dioxide.
Reduction Products: Reduced zirconium species.
Substitution Products: Zirconium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zirconyl citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of zirconium-based materials and catalysts.
Biology: Employed in the study of metal-ligand interactions and as a model compound for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of ceramics, pigments, and other zirconium-containing materials.
Wirkmechanismus
The mechanism of action of zirconyl citrate involves its ability to form stable complexes with various ligands. This property allows it to interact with different molecular targets and pathways, depending on the specific application. In biological systems, this compound can bind to proteins and enzymes, affecting their activity and function. In industrial applications, its stability and reactivity make it a valuable component in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Zirconium Oxychloride: A precursor for the synthesis of zirconyl citrate, used in various industrial applications.
Zirconium Nitrate: Another zirconium compound with similar properties, used in the production of ceramics and catalysts.
Zirconium Sulfate: Employed in water treatment and as a mordant in dyeing processes.
Uniqueness of this compound: this compound is unique due to its ability to form stable complexes with citric acid, which enhances its solubility and reactivity. This property makes it particularly useful in applications where stability and reactivity are crucial, such as in catalysis and drug delivery systems.
Eigenschaften
CAS-Nummer |
22830-18-8 |
|---|---|
Molekularformel |
C6H8O7Zr |
Molekulargewicht |
283.35 g/mol |
IUPAC-Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;zirconium |
InChI |
InChI=1S/C6H8O7.Zr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI-Schlüssel |
BIWXPGNTDGJSBH-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zr+3] |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zr] |
Key on ui other cas no. |
22830-18-8 |
Physikalische Beschreibung |
5-10% Aqueous solution: Light green-yellow liquid with a mild odor; [M-I Swaco MSDS] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















